molecular formula C20H17F3N2O3 B2529514 Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate CAS No. 477847-11-3

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate

Cat. No.: B2529514
CAS No.: 477847-11-3
M. Wt: 390.362
InChI Key: ANAZYJPIJZLXRQ-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position The compound also features a trifluoromethyl group attached to an aniline moiety, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring or the ester group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the methoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom.

    Fluoroquinolones: A class of antibiotics with a fluorine atom attached to the quinoline ring.

Uniqueness

The presence of the trifluoromethyl group and the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c1-3-28-19(26)16-11-24-17-9-8-14(27-2)10-15(17)18(16)25-13-6-4-12(5-7-13)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAZYJPIJZLXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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